Bienvenue dans la boutique en ligne BenchChem!

2-(4-phenylphenoxy)acetamide

FAAH inhibition endocannabinoid system neurological disease

2-(4-Phenylphenoxy)acetamide (syn. 2-(biphenyl-4-yloxy)acetamide, CAS 77529-40-9, MFCD00558893) is a phenoxyacetamide derivative with a biphenyl-4-yloxy motif (C₁₄H₁₃NO₂, MW 227.26 g/mol).

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B250189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylphenoxy)acetamide
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N
InChIInChI=1S/C14H13NO2/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
InChIKeyOIBNSGQTOOKKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenylphenoxy)acetamide (CAS 77529-40-9): Physicochemical Profile, Scaffold Identity, and Procurement Baseline


2-(4-Phenylphenoxy)acetamide (syn. 2-(biphenyl-4-yloxy)acetamide, CAS 77529-40-9, MFCD00558893) is a phenoxyacetamide derivative with a biphenyl-4-yloxy motif (C₁₄H₁₃NO₂, MW 227.26 g/mol). Its experimentally determined melting point is 195–196 °C, with a predicted logP of 2.92 and polar surface area of 52.32 Ų . The compound serves as a key building block in medicinal chemistry, most notably as the core scaffold for N-phenylphenoxyacetamide derivatives identified as EthR transcriptional repressor inhibitors in Mycobacterium tuberculosis [1], and as the pharmacophoric moiety in potent fatty acid amide hydrolase (FAAH) inhibitors [2]. It is commercially available from multiple global suppliers in ≥95% purity with certificates of analysis including NMR, HPLC, or GC .

Why 2-(4-Phenylphenoxy)acetamide Cannot Be Replaced by Generic Phenoxyacetamide or Cyclohexyl Analogs Without Experimental Re-Validation


The 4-phenylphenoxy moiety in this compound confers a specific combination of lipophilicity (logP ~2.92), molecular shape, and π-stacking capacity that is absent in simpler phenoxyacetamides (logP ~0.76) and functionally divergent from saturated cyclohexyl analogs. In FAAH inhibitor development, replacing the 4-phenyl substituent with a 4-cyclohexyl group resulted in a 7.4-fold loss of inhibitory potency (IC₅₀ 0.35 µM vs. 2.6 µM), demonstrating that aromatic planarity and electronic character at this position are critical for target engagement [1]. Furthermore, the N-phenylphenoxyacetamide motif—of which this compound is the foundational building block—was identified as a novel chemotype for EthR inhibition from a 14,640-compound library; alternative scaffolds such as tropinone or oxadiazole-based EthR inhibitors require entirely distinct SAR optimization pathways and do not share the same binding orientation in the EthR pocket [2]. Generic substitution with regioisomeric N-(4-phenoxyphenyl)acetamide (CAS 6312-87-4) or the carboxylic acid analog 2-(biphenyl-4-yloxy)acetic acid (CAS 13333-86-3) introduces altered hydrogen-bonding capacity and metabolic liability that are not interchangeable without re-profiling the entire biological cascade .

Quantitative Differentiation Evidence for 2-(4-Phenylphenoxy)acetamide vs. Closest Analogs: Head-to-Head SAR, Physicochemical, and Scaffold Data


FAAH Inhibitory Potency: 4-Phenylphenoxy vs. 4-Cyclohexylphenoxy Substitution—7.4-Fold IC₅₀ Improvement

In a head-to-head FAAH structure–activity relationship study, the N-(oxazolo[4,5-b]pyridin-2-yl)phenyl derivative bearing the 4-phenylphenoxyacetamide side chain (compound 4i) exhibited an IC₅₀ of 0.35 µM, representing a 7.4-fold improvement over the direct comparator bearing a 4-cyclohexylphenoxy group (compound 4g; IC₅₀ = 2.6 µM). [1] Both compounds were evaluated in the same FAAH enzymatic assay under identical conditions, isolating the contribution of the 4-phenyl vs. 4-cyclohexyl substituent on the phenoxy ring. [1]

FAAH inhibition endocannabinoid system neurological disease

EthR Inhibitor Scaffold Validation: N-Phenylphenoxyacetamide Motif Identified from 14,640-Compound High-Throughput Phenotypic Screen with X-Ray Co-Crystal Confirmation

The N-phenylphenoxyacetamide chemotype—for which 2-(4-phenylphenoxy)acetamide is the constituent building block—was identified as a novel family of EthR inhibitors from a 14,640-compound library screened in a whole-mycobacteria phenotypic assay against Mycobacterium tuberculosis. [1] The X-ray co-crystal structure of the most potent analog bound to EthR (PDB: 4DW6) was solved at 2.00 Å resolution (R-free = 0.219; R-work = 0.184), confirming a specific binding orientation in the EthR ligand-binding pocket. [2] This structural information enabled the rational design and synthesis of a 960-member focused library, with compounds tested via rapid thermal shift assay on EthR; the best compounds were confirmed as potent ethionamide boosters in M. tuberculosis-infected macrophages. [1] Alternative EthR inhibitor chemotypes such as tropinone-based or oxadiazole-based series require distinct optimization trajectories and achieve binding through different pocket interactions. [3]

EthR inhibition tuberculosis ethionamide booster

Lipophilicity and Thermal Stability Differentiation: 2-(4-Phenylphenoxy)acetamide vs. 2-Phenoxyacetamide—ΔlogP ≈ 2.2 and ΔMelting Point ≈ 93 °C

2-(4-Phenylphenoxy)acetamide (CAS 77529-40-9) exhibits an experimentally determined melting point of 195–196 °C and a predicted logP of 2.92, compared to 2-phenoxyacetamide (CAS 621-88-5) with a melting point of 101–103 °C and logP of 0.76. This ΔlogP of approximately 2.16 units translates to a roughly 140-fold increase in computed octanol–water partition coefficient, indicating substantially higher lipophilicity driven by the biphenyl moiety. The 93 °C increase in melting point reflects stronger crystal lattice packing from the extended aromatic surface, which has implications for solid-state formulation and dissolution rate. By comparison, the carboxylic acid analog 2-(biphenyl-4-yloxy)acetic acid (CAS 13333-86-3) has a comparable melting point (189–193 °C) but a higher logP (3.24) and introduces an ionizable group (pKa ~3) that alters pH-dependent solubility and protein binding.

physicochemical profiling solubility formulation

Functional Group Differentiation: Amide vs. Carboxylic Acid—Impact on Hydrogen-Bonding Capacity and Downstream Derivatization Routes

2-(4-Phenylphenoxy)acetamide (CAS 77529-40-9) carries a primary amide terminus, distinguishing it from the corresponding carboxylic acid 2-(biphenyl-4-yloxy)acetic acid (CAS 13333-86-3). The primary amide exhibits a predicted pKa of 15.46 and provides one hydrogen-bond donor plus two acceptors, making it suitable for direct N-alkylation or N-arylation to generate diverse libraries without a deprotection step. In contrast, the carboxylic acid analog requires amide coupling reagents for derivatization, introducing an additional synthetic step and the need to manage racemization or side-product formation. The amide also eliminates the pH-dependent ionization of the carboxylic acid group (pKa ~3), simplifying bioassay interpretation at physiological pH. The synthetic route for the amide proceeds via reaction of sodium 4-phenylphenoxide with chloroacetamide or via ammonolysis of the corresponding ester, while the acid analog is typically accessed through hydrolysis of the ester; the amide route avoids the strongly acidic or basic workup conditions that can degrade acid-labile downstream functionality. [1]

amide functionality synthetic versatility prodrug design

Priority Application Scenarios for 2-(4-Phenylphenoxy)acetamide Based on Quantitative Differentiation Evidence


FAAH Inhibitor Lead Optimization: 4-Phenylphenoxy Building Block for Sub-Micromolar Potency

Medicinal chemistry teams developing FAAH inhibitors for neurological indications should prioritize 2-(4-phenylphenoxy)acetamide as the acyl-side-chain building block. Direct head-to-head SAR data from Sunduru et al. (2017) demonstrate that the 4-phenylphenoxy derivative (4i) achieves an IC₅₀ of 0.35 µM, a 7.4-fold improvement over the 4-cyclohexylphenoxy analog (4g, IC₅₀ = 2.6 µM). [1] The aromatic planarity and π-stacking capacity of the biphenyl moiety are essential for this potency gain, and substitution with a saturated cyclohexyl group cannot recapitulate the binding interaction. Researchers should use CAS 77529-40-9 as the starting intermediate for N-functionalization with diverse aniline or heteroaryl-amine partners.

EthR-Directed Antituberculosis Ethionamide Booster Discovery: Privileged Scaffold with X-Ray Validation

Programs targeting Mycobacterium tuberculosis EthR for ethionamide potentiation should build libraries around the N-phenylphenoxyacetamide motif. Flipo et al. (2012) identified this chemotype from a 14,640-compound whole-cell phenotypic screen, solved the X-ray co-crystal structure with EthR at 2.00 Å resolution (PDB: 4DW6), and used thermal shift-guided optimization to identify potent ethionamide boosters active in infected macrophages. [2] A 960-member focused library was synthesized from this scaffold, demonstrating its suitability for parallel chemistry. Alternative EthR inhibitor scaffolds (tropinone, oxadiazole) bind through different orientations and require independent hit-finding campaigns. [3] Procurement of high-purity 2-(4-phenylphenoxy)acetamide (≥95%) is the entry point for reproducing or expanding this validated series.

Physicochemical Profiling and Formulation Studies Requiring Controlled Lipophilicity in the logP 2–3 Range

When a phenoxyacetamide building block with logP in the 2.5–3.0 range and a high melting point (>190 °C) is required for solid-state formulation or membrane permeability optimization, 2-(4-phenylphenoxy)acetamide (logP 2.92; m.p. 195–196 °C) offers a precisely quantified property profile that differs substantially from 2-phenoxyacetamide (logP 0.76; m.p. 101–103 °C). The ΔlogP of ~2.2 units corresponds to approximately 140-fold higher octanol–water partitioning, which directly impacts Caco-2 permeability, microsomal stability, and plasma protein binding in lead optimization. The neutral amide functionality (pKa ~15.5) avoids the pH-dependent ionization of the carboxylic acid analog (pKa ~3), simplifying bioassay interpretation and eliminating the need for ester prodrug strategies in early-stage profiling.

Parallel Library Synthesis and Diversity-Oriented Derivatization at the Amide Nitrogen

For combinatorial chemistry and high-throughput parallel synthesis, the primary amide group of 2-(4-phenylphenoxy)acetamide enables direct N-alkylation, N-arylation, or reductive amination without requiring an amide coupling step. This contrasts with the carboxylic acid analog 2-(biphenyl-4-yloxy)acetic acid, which necessitates activation (e.g., EDC/HOBt or HATU) for each amide bond formation, increasing cycle time, reagent cost, and purification burden. The Flipo 2012 study demonstrated the scalability of this approach by synthesizing a 960-member focused library from the N-phenylphenoxyacetamide motif, confirming that the building block is compatible with both solution-phase and solid-supported parallel synthesis formats. [2]

Quote Request

Request a Quote for 2-(4-phenylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.